molecular formula C8H13NOS B14229089 N-[2-(Ethenyloxy)ethyl]but-2-enethioamide CAS No. 827320-22-9

N-[2-(Ethenyloxy)ethyl]but-2-enethioamide

Katalognummer: B14229089
CAS-Nummer: 827320-22-9
Molekulargewicht: 171.26 g/mol
InChI-Schlüssel: KVJIWXDSWZZYKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Ethenyloxy)ethyl]but-2-enethioamide is an organic compound with the molecular formula C8H13NOS It is characterized by the presence of an ethenyloxy group attached to an ethyl chain, which is further connected to a but-2-enethioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Ethenyloxy)ethyl]but-2-enethioamide typically involves the reaction of 2-(ethenyloxy)ethanol with but-2-enethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and high efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(Ethenyloxy)ethyl]but-2-enethioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-[2-(Ethenyloxy)ethyl]but-2-enethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[2-(Ethenyloxy)ethyl]but-2-enethioamide involves its interaction with specific molecular targets. The ethenyloxy group can participate in various chemical reactions, while the thioamide moiety may interact with biological molecules such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-butylprop-2-enethioamide: Similar in structure but lacks the ethenyloxy group.

    2,2-bis[2-(ethenyloxy)ethyl]heptanedioic acid: Contains ethenyloxy groups but differs in the core structure.

Uniqueness

N-[2-(Ethenyloxy)ethyl]but-2-enethioamide is unique due to the presence of both ethenyloxy and thioamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

827320-22-9

Molekularformel

C8H13NOS

Molekulargewicht

171.26 g/mol

IUPAC-Name

N-(2-ethenoxyethyl)but-2-enethioamide

InChI

InChI=1S/C8H13NOS/c1-3-5-8(11)9-6-7-10-4-2/h3-5H,2,6-7H2,1H3,(H,9,11)

InChI-Schlüssel

KVJIWXDSWZZYKL-UHFFFAOYSA-N

Kanonische SMILES

CC=CC(=S)NCCOC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.